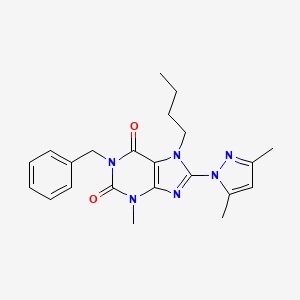

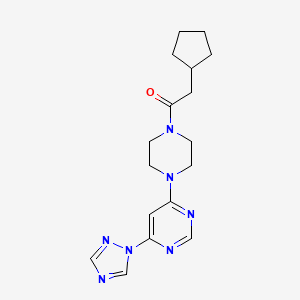

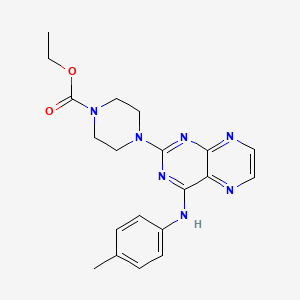

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

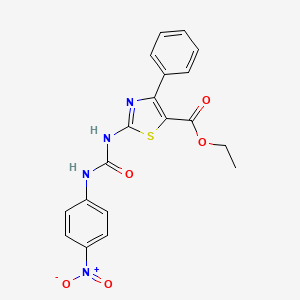

Piperazine derivatives, such as the one you’re interested in, are often used in the synthesis of a wide range of pharmaceuticals due to their versatile properties . They can serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. For example, some molecules adopt a linear shape while others may be L-shaped . The crystal structure can also vary, featuring different types of intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be diverse, depending on the specific compound and the conditions under which the reactions take place .Scientific Research Applications

- ETPP exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that ETPP interferes with key cellular pathways involved in cancer progression .

- ETPP’s chemical properties make it suitable for drug delivery applications. Researchers have designed ETPP-based nanoparticles or micelles to improve drug solubility, stability, and targeted delivery .

Anticancer Properties

Drug Delivery Systems

Future Directions

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in several physiological and pathological processes.

Mode of Action

It is believed to interact with its targets, the nitric oxide synthases, potentially influencing the production of nitric oxide . This interaction could lead to changes in cellular signaling pathways and physiological responses.

Biochemical Pathways

Given its targets, it is likely that it influences thenitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission.

Result of Action

Given its potential interaction with nitric oxide synthases, it may influence cellular functions regulated by nitric oxide .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

ethyl 4-[4-(4-methylanilino)pteridin-2-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-3-29-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYCURXZFJXZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)